2-(Azetidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Azetidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains both azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Azetidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(Azetidin-1-yl)-3-bromo-5-(trifluoromethyl)pyridine: Similar structure but with a bromine atom instead of a fluorine atom.
2-(Azetidin-1-yl)-3-iodo-5-(trifluoromethyl)pyridine: Similar structure but with an iodine atom instead of a fluorine atom
Uniqueness
The presence of the fluorine atom in 2-(Azetidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridine imparts unique properties such as increased electronegativity and stability, making it distinct from its halogenated counterparts
Properties
Molecular Formula |
C9H8F4N2 |
---|---|
Molecular Weight |
220.17 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F4N2/c10-7-4-6(9(11,12)13)5-14-8(7)15-2-1-3-15/h4-5H,1-3H2 |
InChI Key |
JCTIRLRBBKSLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=N2)C(F)(F)F)F |
Origin of Product |
United States |
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